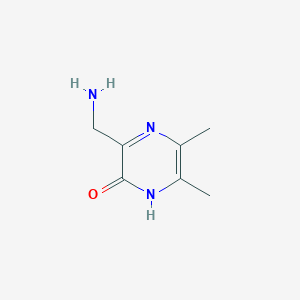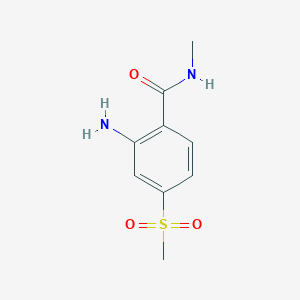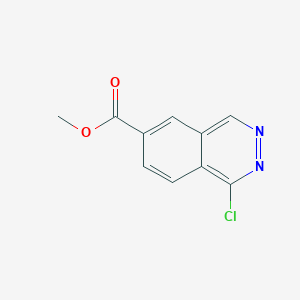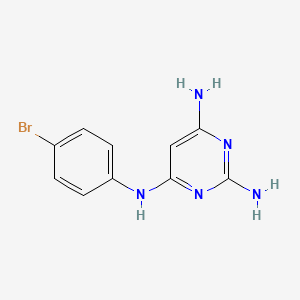
n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C10H10BrN5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.
Reduction Products: Reduced amines or hydrides.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Mecanismo De Acción
The mechanism of action of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This compound can modulate cellular processes by affecting signal transduction, gene expression, or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N4-(3,4-Dibromophenyl)pyrimidine-2,4,6-triamine
- N4-Methyl-N4-(4-methylphenyl)pyrimidine-2,4,6-triamine
- N4-(4-Chlorophenyl)pyrimidine-2,4,6-triamine
Uniqueness
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, especially in medicinal chemistry where bromine atoms can enhance the pharmacokinetic properties of drug candidates .
Propiedades
Número CAS |
6633-66-5 |
|---|---|
Fórmula molecular |
C10H10BrN5 |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
4-N-(4-bromophenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16) |
Clave InChI |
FDRJYMKXYSKWMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


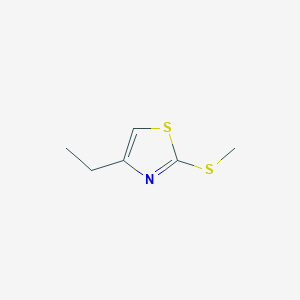

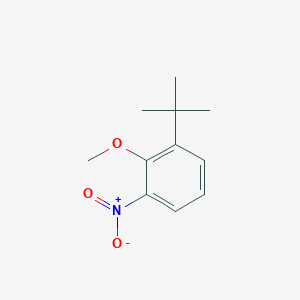

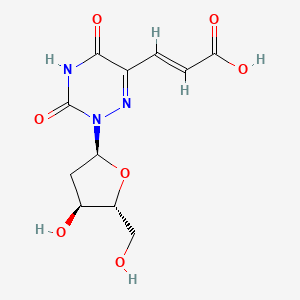
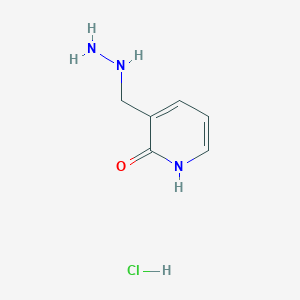
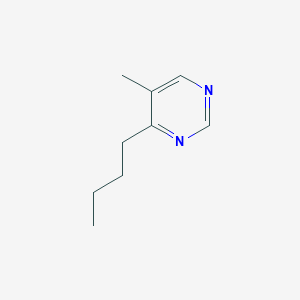
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
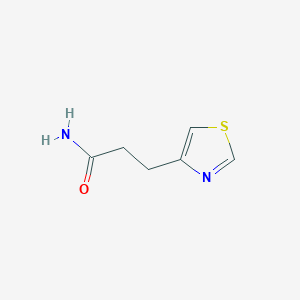
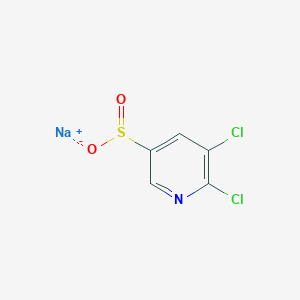
![1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanaminehydrochloride](/img/structure/B13114987.png)
